Copaene
CAS No.: 138874-68-7
Cat. No.: VC16213231
Molecular Formula: C15H24
Molecular Weight: 204.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 138874-68-7 |
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Molecular Formula | C15H24 |
Molecular Weight | 204.35 g/mol |
IUPAC Name | 1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene |
Standard InChI | InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h5,9,11-14H,6-8H2,1-4H3 |
Standard InChI Key | VLXDPFLIRFYIME-UHFFFAOYSA-N |
Canonical SMILES | CC1=CCC2C3C1C2(CCC3C(C)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
α-Copaene belongs to the tricyclic sesquiterpene class, featuring a fused ring system comprising two six-membered rings and one five-membered ring. The molecule contains a chiral center at C4, resulting in two enantiomers: the naturally predominant (–)-α-copaene and the less common (+)-enantiomer . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the chair-boat-chair conformation of its tricyclic framework, with key structural elements including:
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A central bicyclo[4.4.0]decane system
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Exocyclic double bond between C5-C6
The (–)-enantiomer demonstrates a specific optical rotation of (in chloroform), while the (+)-form exhibits positive rotation values critical for insect attractancy .
Physical and Thermodynamic Characteristics
Experimental data from controlled studies reveal α-copaene’s stability under standard conditions:
The compound’s hydrophobicity (LogP >4) facilitates accumulation in lipid-rich plant tissues and insect cuticles, explaining its efficacy as a semiochemical .
Biosynthesis and Production Methodologies
Natural Biosynthesis in Plants
In Copaifera langsdorffii, the primary natural source, α-copaene synthesis occurs via the mevalonate (MVA) pathway:
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Precursor Formation:
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Tissue-Specific Accumulation:
Steam distillation extraction yields 0.7-1.2% α-copaene from dried copaiba resin, with purity levels reaching 92-95% after silica gel chromatography .
Microbial Metabolic Engineering
Pioneering work by Zhang et al. (2022) established Escherichia coli as a viable platform for de novo α-copaene production :
Strain Engineering Strategy:
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Heterologous expression of Piper nigrum copaene synthase (PnCS)
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Overexpression of Saccharomyces cerevisiae FPP synthase (ERG20)
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Modular optimization of MVA pathway genes
Performance Metrics:
Parameter | Baseline | Optimized | Improvement |
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Titer (mg/L) | 0.34 | 26.6 | 78.1× |
Yield (mg/g glucose) | 0.011 | 0.85 | 77.3× |
Productivity (mg/L/h) | 0.014 | 1.11 | 79.3× |
This microbial platform achieved 98.7% enantiomeric excess of (–)-α-copaene, demonstrating industrial scalability .
Agricultural Applications: Pest Management
Attractancy Mechanisms
α-Copaene functions as a kairomone for multiple agricultural pests through specific olfactory receptor interactions:
Target Species:
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Ceratitis capitata (Mediterranean fruit fly)
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Bactrocera oleae (Olive fruit fly)
Dose-Response Relationships:
Species | EC₅₀ (μg/mL) | Maximum Attraction (%) |
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C. capitata | 1.24 ± 0.18 | 82.3 ± 3.1 |
E. nr. fornicatus | 0.89 ± 0.11 | 94.7 ± 2.8 |
Field trials demonstrate synergism with quercivorol, enhancing trap efficacy by 137-154% compared to single-component lures .
Activity | Model System | IC₅₀/EC₅₀ | Mechanism |
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Anti-inflammatory | RAW264.7 macrophages | 12.3 μM | NF-κB inhibition (–80.2%) |
Antioxidant | DPPH assay | 0.87 mg/mL | Radical scavenging (81.4%) |
Antimicrobial | S. aureus | 256 μg/mL | Membrane disruption |
Molecular docking simulations indicate strong binding affinity (–9.3 kcal/mol) to cyclooxygenase-2 active sites, suggesting potential as a COX-2 inhibitor .
Analytical Characterization Techniques
Spectroscopic Fingerprinting
Advanced analytical methods ensure quality control in α-copaene production:
NMR Spectral Data:
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H NMR (CDCl₃): δ 5.20 (br s, H-5), 2.25-2.05 (m, H-2, H-5), 1.70 (s, C=CCH₃), 0.82 (dd, J=7,5 Hz, CH(CH₃)₂)
Mass Fragmentation Pattern:
Emerging Production Technologies
Continuous Extraction Systems
Novel clove oil fractionation achieves 98.2% α-copaene purity through:
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Preparative HPLC (LiChrosorb Si60 column)
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Hexane/ethyl acetate gradient elution
Synthetic Biology Advances
CRISPRi-mediated repression of competitive pathways in E. coli increased flux toward FPP by 83%, enabling titers exceeding 30 mg/L in fed-batch bioreactors .
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